C25H23F3N6O
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Overview
Description
The compound with the molecular formula C25H23F3N6O is known as PRMT5-IN-9. It is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), which is being researched for its potential in treating cancer. PRMT5 is an enzyme that plays a crucial role in gene expression and cell proliferation, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PRMT5-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and scientific literature. Generally, the synthesis involves:
Formation of intermediates: This step includes the preparation of various chemical intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Final coupling: The intermediates are then coupled under specific conditions to form the final compound, PRMT5-IN-9.
Industrial Production Methods
Industrial production of PRMT5-IN-9 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. The process would also involve stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
PRMT5-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
PRMT5-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT5 and its role in gene expression and cell proliferation.
Medicine: Investigated for its potential in treating various cancers by inhibiting PRMT5 activity.
Mechanism of Action
PRMT5-IN-9 exerts its effects by inhibiting the activity of PRMT5. PRMT5 is involved in the methylation of arginine residues on histones and other proteins, which plays a crucial role in gene expression regulation. By inhibiting PRMT5, PRMT5-IN-9 can alter gene expression patterns, leading to the suppression of cancer cell growth and proliferation. The molecular targets and pathways involved include the methylation of histone H4 at arginine 3 (H4R3) and the regulation of various oncogenes and tumor suppressor genes .
Comparison with Similar Compounds
Similar Compounds
PRMT5-IN-1: Another PRMT5 inhibitor with a different chemical structure but similar biological activity.
PRMT5-IN-2: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
PRMT5-IN-9 is unique due to its high potency and selectivity for PRMT5. It has an IC50 value of 0.01 μM, making it one of the most potent PRMT5 inhibitors available. Its unique chemical structure also contributes to its favorable pharmacokinetic properties, making it a promising candidate for further development .
Properties
Molecular Formula |
C25H23F3N6O |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H23F3N6O/c1-16-7-5-6-10-18(16)14-33-15-19(12-29-33)31-24(35)20-13-30-34-22(25(26,27)28)11-21(32-23(20)34)17-8-3-2-4-9-17/h2-10,12-13,15,21-22,32H,11,14H2,1H3,(H,31,35) |
InChI Key |
GGOBVKCSMPJODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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